molecular formula C15H14O2 B1282664 2-(3-Phenoxyphenyl)propanal CAS No. 59908-87-1

2-(3-Phenoxyphenyl)propanal

Cat. No.: B1282664
CAS No.: 59908-87-1
M. Wt: 226.27 g/mol
InChI Key: NJRSTUGHBPTBSB-UHFFFAOYSA-N
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Description

2-(3-Phenoxyphenyl)propanal is a chemical compound that belongs to the class of aromatic aldehydes. It is known for its unique chemical structure and biological activity, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenoxyphenyl)propanal can be achieved through several methods. One common method involves the reaction of 3-phenoxybenzaldehyde with a suitable reagent to introduce the propanal group. This reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques and equipment is essential to maintain the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenoxyphenyl)propanal undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents such as bromine (Br₂) and sulfuric acid (H₂SO₄) are used under controlled conditions

Major Products

    Oxidation: 3-Phenoxybenzoic acid.

    Reduction: 2-(3-Phenoxyphenyl)propanol.

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-(3-Phenoxyphenyl)propanal has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The exact mechanism of action of 2-(3-Phenoxyphenyl)propanal is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the detailed mechanisms .

Comparison with Similar Compounds

Similar Compounds

    Fenoprofen: A non-steroidal anti-inflammatory drug with a similar phenoxyphenyl structure.

    Permethrin: An insecticide with a phenoxyphenyl group.

    Phenothrin: Another insecticide with a similar structure

Uniqueness

2-(3-Phenoxyphenyl)propanal is unique due to its specific aldehyde group, which allows it to undergo a variety of chemical reactions and makes it a versatile compound in research and industrial applications .

Properties

IUPAC Name

2-(3-phenoxyphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-12(11-16)13-6-5-9-15(10-13)17-14-7-3-2-4-8-14/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRSTUGHBPTBSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1=CC(=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40552311
Record name 2-(3-Phenoxyphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59908-87-1
Record name 2-(3-Phenoxyphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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